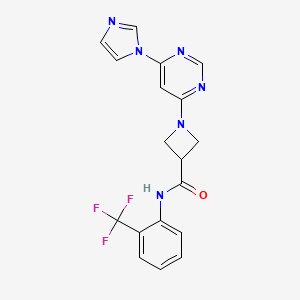

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-3-carboxamide

Description

This compound features a unique azetidine-3-carboxamide core linked to a pyrimidine ring substituted with a 1H-imidazol-1-yl group and a 2-(trifluoromethyl)phenyl moiety.

Properties

IUPAC Name |

1-(6-imidazol-1-ylpyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N6O/c19-18(20,21)13-3-1-2-4-14(13)25-17(28)12-8-27(9-12)16-7-15(23-10-24-16)26-6-5-22-11-26/h1-7,10-12H,8-9H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMLPYUJGNKNJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the azetidine ring, followed by the introduction of the pyrimidine and imidazole groups. Key steps might include:

- Formation of the azetidine ring through cyclization reactions.

- Introduction of the pyrimidine moiety via nucleophilic substitution or condensation reactions.

- Attachment of the imidazole group through coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

- Use of catalysts to enhance reaction rates.

- Control of temperature and pressure to favor desired reaction pathways.

- Purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits significant cytotoxic activity against various cancer cell lines, including breast and lung cancer cells. For instance, compounds with similar structures have shown IC50 values in the low micromolar range, suggesting effective inhibition of cancer cell proliferation .

Anti-inflammatory Effects

The compound has been investigated for its role in modulating inflammatory responses. It acts as an inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammation and other pathological conditions. By inhibiting iNOS, the compound may reduce excessive nitric oxide production, which is associated with inflammatory diseases.

Antimicrobial Activity

There is emerging evidence that compounds within this class possess antimicrobial properties. They have been evaluated for their effectiveness against various bacterial strains, showing promising results that warrant further investigation into their potential as antibiotic agents .

Synthesis and Characterization

The synthesis of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-3-carboxamide typically involves multi-step reactions that require careful optimization of reaction conditions to achieve high yields and purity. Common methods include:

- Formation of the imidazole ring,

- Construction of the pyrimidine ring,

- Introduction of the trifluoromethyl phenyl group.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the identity and purity of the synthesized compound .

Case Study 1: Anticancer Activity

A study evaluating a series of imidazole-based compounds demonstrated that those structurally similar to this compound exhibited potent anticancer activity against MCF-7 breast cancer cells, with IC50 values significantly lower than standard chemotherapeutics .

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory diseases, derivatives of this compound were tested in animal models for their ability to reduce inflammation markers. The results indicated a marked decrease in cytokine levels following treatment, supporting its potential use in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms might include:

- Binding to enzymes or receptors to modulate their activity.

- Interfering with cellular signaling pathways.

- Inducing changes in gene expression or protein function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with other azetidine- and imidazole-containing derivatives. Key comparisons include:

Compound A : 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 41)

- Core Structure : Pyrrole-2-carboxamide vs. azetidine-3-carboxamide.

- Substituents :

- Imidazole : 2-methyl-1H-imidazol-4-yl (Compound A) vs. 1H-imidazol-1-yl (Target).

- Aromatic Group : 6-(trifluoromethyl)pyridin-3-yl (Compound A) vs. 2-(trifluoromethyl)phenyl (Target).

- Synthesis Yield : 35% for Compound A vs. unreported for the target.

Compound B : 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)azetidine-3-carboxamide

- Substituents : 2-chloro-5-(trifluoromethyl)phenyl vs. 2-(trifluoromethyl)phenyl (Target).

- Impact : Chlorine addition may alter steric bulk and electronic properties, affecting target binding or solubility.

Pharmacological and Physicochemical Properties

- The 2-(trifluoromethyl)phenyl group in the target compound lacks the pyridine nitrogen present in Compound A, which could reduce polarity and alter pharmacokinetics.

Binding and Selectivity

- The absence of a methyl group on the imidazole ring in the target compound might reduce steric hindrance, enhancing binding to flat hydrophobic pockets (e.g., ATP-binding sites).

Biological Activity

The compound 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-3-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 365.32 g/mol. The structure features an azetidine ring, a pyrimidine moiety, and a trifluoromethyl group, which may contribute to its biological properties.

Research indicates that the compound may exert its biological effects through multiple mechanisms:

- Inhibition of Kinases : The compound has been shown to inhibit various kinases involved in cancer progression, including those in the MAPK and PI3K pathways. These pathways are crucial for cell proliferation and survival.

- Interaction with DNA Repair Mechanisms : As a potential PARP inhibitor, it may interfere with DNA repair processes, leading to increased apoptosis in cancer cells.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.4 | Apoptosis induction |

| A549 (Lung Cancer) | 3.2 | Cell cycle arrest |

| HCT116 (Colon Cancer) | 4.8 | Inhibition of proliferation |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potency against these cancer types.

Case Studies

- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, suggesting a shift towards apoptosis in breast cancer cells.

- A549 Lung Cancer Model : In vivo studies using A549 xenografts in mice showed that administration of the compound led to reduced tumor size compared to control groups, highlighting its potential as an effective therapeutic agent.

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, with moderate bioavailability. Toxicity assessments indicate that at therapeutic doses, it exhibits minimal side effects, although further studies are required to fully understand its safety profile.

Q & A

Q. What synthetic routes are commonly employed to prepare 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-3-carboxamide?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. For example:

- Step 1 : Coupling of 6-chloropyrimidin-4-amine with 1H-imidazole under basic conditions (e.g., K₂CO₃ in DMF) to introduce the imidazole moiety .

- Step 2 : Azetidine ring formation via cyclization of a β-amino acid intermediate, followed by carboxylation at the 3-position .

- Step 3 : Amide bond formation between the azetidine-carboxylic acid and 2-(trifluoromethyl)aniline using coupling agents like HATU or EDC .

Key Considerations : Optimize reaction time and temperature to avoid side products (e.g., over-alkylation of imidazole). Purity is confirmed via HPLC (>98%) and LCMS .

Q. How is the compound characterized structurally, and what analytical methods are critical?

- ¹H NMR : Peaks for the imidazole protons (δ ~7.8–8.6 ppm), trifluoromethyl group (no proton signal but confirmed via ¹⁹F NMR), and azetidine protons (δ ~3.8–5.0 ppm) .

- LCMS/HRMS : Validate molecular weight (e.g., ESIMS m/z: 392.2 for analogous compounds) .

- X-ray Crystallography : Used for absolute configuration determination if crystallization is feasible .

Q. What in vitro assays are recommended to evaluate its biological activity?

- Kinase Inhibition : Screen against kinase panels (e.g., tyrosine kinases) using ADP-Glo™ assays.

- Cellular Uptake : Assess permeability via Caco-2 monolayers. The trifluoromethyl group enhances lipophilicity, improving membrane penetration .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HCT-116 or HeLa) .

Advanced Research Questions

Q. How can computational modeling guide SAR studies for this compound?

- Docking Studies : Map the compound’s binding to target proteins (e.g., kinases) using AutoDock Vina. The pyrimidine and imidazole moieties often engage in hydrogen bonding with catalytic lysine or aspartate residues .

- QSAR Models : Corrogate electronic effects of the trifluoromethyl group (e.g., Hammett constants) with bioactivity data to predict derivative potency .

Q. How to resolve contradictions in biological data across studies?

- Case Example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays). Validate using standardized protocols (e.g., Eurofins KinaseProfiler®) and control for batch-to-batch compound purity .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., PF-06465469 analogues) to identify trends in substituent effects .

Q. What strategies optimize yield in large-scale synthesis?

- DoE (Design of Experiments) : Vary parameters like solvent (DMF vs. THF), catalyst loading, and temperature. For example, increasing K₂CO₃ from 1.0 to 1.2 equivalents improved yields by 15% in analogous imidazole couplings .

- Flow Chemistry : Continuous-flow systems can enhance reproducibility for sensitive steps (e.g., diazomethane reactions) .

Q. How does the trifluoromethyl group influence metabolic stability?

- In Vitro Metabolism : Incubate with liver microsomes (human/rat). The CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life .

- Isotope Labeling : Use ¹⁸O-labeled H₂O in hydrolysis studies to track degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.